Cas no 2229249-47-0 (3-fluoro-4-propylheptan-1-amine)

3-fluoro-4-propylheptan-1-amine structure
2229249-47-0 structure
商品名:3-fluoro-4-propylheptan-1-amine
CAS番号:2229249-47-0
MF:C10H22FN
メガワット:175.286786556244
CID:5924118
PubChem ID:165612335

3-fluoro-4-propylheptan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-propylheptan-1-amine
    • EN300-1733547
    • 2229249-47-0
    • インチ: 1S/C10H22FN/c1-3-5-9(6-4-2)10(11)7-8-12/h9-10H,3-8,12H2,1-2H3
    • InChIKey: HVKJAHKEEKZILH-UHFFFAOYSA-N
    • ほほえんだ: FC(CCN)C(CCC)CCC

計算された属性

  • せいみつぶんしりょう: 175.173627868g/mol
  • どういたいしつりょう: 175.173627868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 7
  • 複雑さ: 89.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

3-fluoro-4-propylheptan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733547-2.5g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
2.5g
$3051.0 2023-09-20
Enamine
EN300-1733547-0.25g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
0.25g
$1432.0 2023-09-20
Enamine
EN300-1733547-1.0g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
1g
$1557.0 2023-06-04
Enamine
EN300-1733547-0.05g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
0.05g
$1308.0 2023-09-20
Enamine
EN300-1733547-5.0g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
5g
$4517.0 2023-06-04
Enamine
EN300-1733547-0.1g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
0.1g
$1371.0 2023-09-20
Enamine
EN300-1733547-0.5g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
0.5g
$1495.0 2023-09-20
Enamine
EN300-1733547-10.0g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
10g
$6697.0 2023-06-04
Enamine
EN300-1733547-5g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
5g
$4517.0 2023-09-20
Enamine
EN300-1733547-1g
3-fluoro-4-propylheptan-1-amine
2229249-47-0
1g
$1557.0 2023-09-20

3-fluoro-4-propylheptan-1-amine 関連文献

3-fluoro-4-propylheptan-1-amineに関する追加情報

Introduction to 3-fluoro-4-propylheptan-1-amine (CAS No. 2229249-47-0)

3-fluoro-4-propylheptan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229249-47-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This amine derivative, characterized by its fluorinated and aliphatic structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 3-fluoro-4-propylheptan-1-amine consists of a seven-carbon chain with a fluorine substituent at the third carbon and a propyl group at the fourth carbon, attached to an amine functional group at the first carbon. This specific arrangement imparts distinct physicochemical properties, including solubility characteristics and reactivity patterns, which are critical for its application in drug development and biochemical studies.

In recent years, the interest in fluorinated amines has surged due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the fluorine atom in 3-fluoro-4-propylheptan-1-amine contributes to its potential as a building block for designing novel therapeutic agents. Specifically, fluorine-containing compounds have been widely explored for their role in modulating enzyme activity and receptor interactions, which are pivotal in treating neurological disorders, inflammatory diseases, and oncological conditions.

Current research highlights the compound's utility in the synthesis of kinase inhibitors, where fluorine substitution can significantly alter the pharmacokinetic profile of drug candidates. For instance, studies have demonstrated that incorporating fluorine into amine-based molecules can lead to increased selectivity and reduced off-target effects. The structural features of 3-fluoro-4-propylheptan-1-amine make it a promising candidate for such applications, as it allows for fine-tuning of electronic and steric properties to optimize drug-target interactions.

The synthesis of 3-fluoro-4-propylheptan-1-amine typically involves multi-step organic transformations, including nucleophilic substitution reactions, reduction processes, and protective group strategies. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic approaches are essential for producing sufficient quantities of the compound for preclinical and clinical investigations.

From a biochemical perspective, 3-fluoro-4-propylheptan-1-amine has been investigated for its potential role in modulating neurotransmitter systems. Fluorinated amines are known to interact with serotonin receptors and other neurotransmitter pathways, which are implicated in mood regulation and cognitive functions. Preliminary studies suggest that derivatives of this compound may exhibit anxiolytic or antidepressant-like effects, although further research is required to validate these findings.

The pharmaceutical industry has shown particular interest in leveraging 3-fluoro-4-propylheptan-1-amine as a scaffold for developing novel antibiotics. The structural motif of this compound shares similarities with known antimicrobial agents, suggesting its potential in combating resistant bacterial strains. Additionally, its fluorinated backbone may enhance bioavailability and reduce susceptibility to degradation by microbial enzymes.

In conclusion, 3-fluoro-4-propylheptan-1-amine (CAS No. 2229249-47-0) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. Ongoing research continues to uncover new therapeutic potentials for this compound, particularly in the realms of neurology, oncology, and antimicrobial therapy. As synthetic methodologies evolve, the accessibility and scalability of 3-fluoro-4-propylheptan-1-amine will further facilitate its integration into drug discovery pipelines.

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